3-Acetoxy-2',3'-dimethylbenzophenone
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Overview
Description
3-Acetoxy-2’,3’-dimethylbenzophenone is an organic compound with the molecular formula C17H16O3. It is a derivative of benzophenone, characterized by the presence of an acetoxy group and two methyl groups on the benzene ring. This compound is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-2’,3’-dimethylbenzophenone typically involves the acetylation of 2’,3’-dimethylbenzophenone. This can be achieved through the reaction of 2’,3’-dimethylbenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of 3-Acetoxy-2’,3’-dimethylbenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Types of Reactions:
Oxidation: 3-Acetoxy-2’,3’-dimethylbenzophenone can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The acetoxy group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3-Acetoxy-2’,3’-dimethylbenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetoxy-2’,3’-dimethylbenzophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to form the corresponding alcohol, which can further participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes.
Comparison with Similar Compounds
Benzophenone: Lacks the acetoxy and methyl groups, making it less reactive in certain chemical reactions.
2’,3’-Dimethylbenzophenone: Lacks the acetoxy group, resulting in different chemical properties and reactivity.
3-Acetoxybenzophenone: Lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness: 3-Acetoxy-2’,3’-dimethylbenzophenone is unique due to the presence of both acetoxy and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3-(2,3-dimethylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-6-4-9-16(12(11)2)17(19)14-7-5-8-15(10-14)20-13(3)18/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCVWIJISSBFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC(=CC=C2)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641677 |
Source
|
Record name | 3-(2,3-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-05-5 |
Source
|
Record name | Methanone, [3-(acetyloxy)phenyl](2,3-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,3-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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